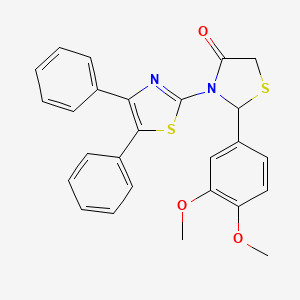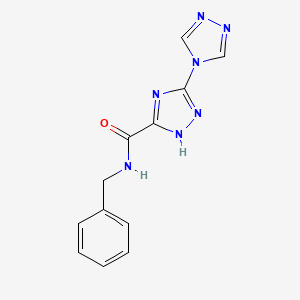![molecular formula C22H19ClN4O3 B11480277 N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)-2-methoxyphenyl]furan-2-carboxamide](/img/structure/B11480277.png)
N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)-2-methoxyphenyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(6-CHLORO-3,4-DIHYDROPYRAZINO[1,2-A]BENZIMIDAZOL-2(1H)-YL)-2-METHOXYPHENYL]-2-FURAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a chlorinated dihydropyrazino-benzimidazole core linked to a methoxyphenyl group and a furamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of N-[4-(6-CHLORO-3,4-DIHYDROPYRAZINO[1,2-A]BENZIMIDAZOL-2(1H)-YL)-2-METHOXYPHENYL]-2-FURAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring . The chlorination of the benzimidazole ring is then carried out using reagents such as thionyl chloride or phosphorus pentachloride. The dihydropyrazino moiety is introduced through a reaction with appropriate pyrazine derivatives under controlled conditions. The final step involves the coupling of the chlorinated dihydropyrazino-benzimidazole intermediate with 2-methoxyphenyl-2-furamide using coupling agents like EDCI or DCC in the presence of a base .
Analyse Chemischer Reaktionen
N-[4-(6-CHLORO-3,4-DIHYDROPYRAZINO[1,2-A]BENZIMIDAZOL-2(1H)-YL)-2-METHOXYPHENYL]-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Wissenschaftliche Forschungsanwendungen
N-[4-(6-CHLORO-3,4-DIHYDROPYRAZINO[1,2-A]BENZIMIDAZOL-2(1H)-YL)-2-METHOXYPHENYL]-2-FURAMIDE has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-[4-(6-CHLORO-3,4-DIHYDROPYRAZINO[1,2-A]BENZIMIDAZOL-2(1H)-YL)-2-METHOXYPHENYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interfere with DNA replication processes, resulting in antiproliferative effects .
Vergleich Mit ähnlichen Verbindungen
N-[4-(6-CHLORO-3,4-DIHYDROPYRAZINO[1,2-A]BENZIMIDAZOL-2(1H)-YL)-2-METHOXYPHENYL]-2-FURAMIDE can be compared with other similar compounds, such as:
3,4-Dihydropyrazino[1,2-a]benzimidazol-1(2H)-one: This compound shares a similar core structure but lacks the methoxyphenyl and furamide groups.
Pyrimido[1,2-a]benzimidazoles: These compounds have a similar benzimidazole core but differ in the attached functional groups and their biological activities.
N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide: This compound has a different heterocyclic core but shares some chemical properties with the target compound.
The uniqueness of N-[4-(6-CHLORO-3,4-DIHYDROPYRAZINO[1,2-A]BENZIMIDAZOL-2(1H)-YL)-2-METHOXYPHENYL]-2-FURAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C22H19ClN4O3 |
|---|---|
Molekulargewicht |
422.9 g/mol |
IUPAC-Name |
N-[4-(6-chloro-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-2-yl)-2-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H19ClN4O3/c1-29-19-12-14(7-8-16(19)25-22(28)18-6-3-11-30-18)26-9-10-27-20(13-26)24-17-5-2-4-15(23)21(17)27/h2-8,11-12H,9-10,13H2,1H3,(H,25,28) |
InChI-Schlüssel |
JQCQUWCKAFZAIB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)N2CCN3C(=NC4=C3C(=CC=C4)Cl)C2)NC(=O)C5=CC=CO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-ethyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B11480204.png)
![1-(4-Chlorophenyl)-4-[(4-ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]piperazine](/img/structure/B11480211.png)
![ethyl N-[(2,6-difluorophenyl)carbonyl]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]alaninate](/img/structure/B11480220.png)
![2-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11480221.png)
![7-(2,4-Dichlorophenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11480229.png)
![3,3,3-trifluoro-N-[1,1,1,3,3,3-hexafluoro-2-(phenylamino)propan-2-yl]-2-(trifluoromethyl)propanamide](/img/structure/B11480235.png)
![Propanoic acid, 2-(benzoylamino)-2-[(2,4-difluorophenyl)amino]-3,3,3-trifluoro-, ethyl ester](/img/structure/B11480237.png)
![(2E)-2-[(5-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-6,7-dimethoxy-1,3-benzodioxol-4-yl)methylidene]hydrazinecarbothioamide](/img/structure/B11480249.png)
![2-amino-7-(2,5-difluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11480255.png)
![Methyl (2-{2-[(cyclopentylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate](/img/structure/B11480259.png)
![1,3,6-trimethyl-7-phenyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11480266.png)



